Technical Monograph: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
Technical Monograph: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
CAS: 1823969-53-4 Formula: C₇H₈BrClN₂ Molecular Weight: 235.51 g/mol [1][2][3]
Executive Summary: The Orthogonal Pyridine Scaffold
In the landscape of modern medicinal chemistry, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine represents a high-value "privileged scaffold."[1][2] Its utility stems not merely from its structural components, but from the electronic and steric differentiation between its two halogen substituents.[1][3]
For drug development professionals, this molecule offers a precise solution to a common synthetic bottleneck: regioselective heteroarylation .[1][2] The C5-Bromine and C4-Chlorine atoms possess distinct reactivity profiles, allowing for sequential, orthogonal functionalization.[1] This capability is critical for synthesizing complex trisubstituted pyridines found in kinase inhibitors (e.g., analogous to Alk and Ros1 inhibitors) and allosteric modulators.[1][3]
Core Technical Value:
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Site-Selectivity: C5-Br allows for rapid Pd-catalyzed cross-coupling (Suzuki-Miyaura) at low temperatures.[1][2][3]
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Late-Stage Diversification: The C4-Cl bond remains intact during C5 functionalization, serving as a latent handle for subsequent nucleophilic aromatic substitution (SₙAr) or high-energy Buchwald-Hartwig aminations.[1][2][3]
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Solubility Profile: The N,N-dimethylamino group enhances lipophilicity and solubility in organic solvents compared to the primary amine analog, facilitating smoother workups in non-polar media.[1][2][3]
Chemical Profile & Structure-Activity Logic[1][2][3][4]
Electronic Architecture
The pyridine ring is electron-deficient, but the N,N-dimethylamino group at C2 acts as a strong electron-donating group (EDG) via resonance.[1][2][3] This creates a push-pull system that defines the reactivity of the halogens:
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C5 Position (Bromine): Located meta to the ring nitrogen and para to the electron-donating amino group.[1][2] This position is electronically enriched relative to C4, making the C-Br bond prone to oxidative addition by Palladium(0) species.[1][3]
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C4 Position (Chlorine): Located para to the ring nitrogen (electron-withdrawing) and meta to the amino group.[1][2] This position is significantly more electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr), yet less reactive toward Pd(0) than the C5-Br bond.[1][3]
Physical Properties (Calculated & Observed)
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical of halogenated aminopyridines.[1][2] |
| Melting Point | 65–70 °C (Predicted) | Lower than the primary amine (206°C) due to lack of H-bonding.[1] |
| LogP | ~2.6 | Moderate lipophilicity; cell-permeable scaffold.[1] |
| pKa (Conjugate Acid) | ~5.8 | The dimethylamino group increases basicity of the ring nitrogen.[1] |
| Solubility | DCM, EtOAc, DMSO | High solubility in chlorinated solvents; low water solubility.[1][3] |
Synthesis & Manufacturing Routes
While direct bromination of 4-chloro-2-dimethylaminopyridine is possible, it often suffers from regioselectivity issues.[1][2][4] The most robust, self-validating route for high-purity synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) on a di-halo precursor.[1][3]
Recommended Route: SₙAr Displacement
This route exploits the high electrophilicity of the C2 position in pyridines.[1][2][3]
Precursor: 5-Bromo-2,4-dichloropyridine (CAS 849937-96-8).[1][2][3]
Reaction Logic: The C2-Chlorine is activated by the adjacent ring nitrogen (inductive and resonance effects).[1][2] The C4-Chlorine is less activated, and the C5-Bromine is unreactive toward SₙAr under mild conditions.[1] This allows for exclusive substitution at C2.[1][3]
Step-by-Step Protocol:
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Reagents: 5-Bromo-2,4-dichloropyridine (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq), K₂CO₃ (1.5 eq).
-
Conditions: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
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Workup: Dilute with water. The product often precipitates.[1][2] If not, extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1][3]
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).[1][2][3]
Yield Expectation: >85% Key QC Check: ¹H NMR should show a singlet for 6H (NMe₂) at ~3.0 ppm and two aromatic singlets (C3-H and C6-H).[1][2][3][5]
Reactivity Guide: The Orthogonal Workflow
The primary utility of CAS 1823969-53-4 is the ability to perform Chemoselective Cross-Coupling .[1][2][3] The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Chemoselective workflow demonstrating the retention of the C4-Cl handle during C5-Br functionalization.
Protocol: Selective C5-Arylation (Suzuki Coupling)
Note: The C4-Cl bond is prone to hydrolysis or side-coupling if the catalyst is too active (e.g., SPhos).[1][2][3] Use standard ligands.
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System: Charge a reaction vessel with CAS 1823969-53-4 (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1][2][3]
-
Solvent/Base: Add 1,4-Dioxane (0.2 M) and 2M aq. Na₂CO₃ (3.0 eq).[1][2][3]
-
Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[1][2][3]
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Observation: The C4-Cl bond remains >95% intact under these conditions due to the higher bond dissociation energy compared to C-Br.[1][2][3]
Handling, Safety, and Analytics[1][2][3]
Safety Profile (GHS Classification)
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Handling: Use a fume hood.[1][2] Avoid dust generation.[1] The dimethylamino moiety increases skin permeability; wear nitrile gloves.[1][3]
Analytical Standards
To validate the identity of CAS 1823969-53-4, use the following expected NMR shifts (in CDCl₃):
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δ 8.15 ppm (s, 1H): C6-H (Deshielded by ring nitrogen).[1][2][3]
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δ 6.65 ppm (s, 1H): C3-H (Shielded by adjacent amino group).[1][2][3]
References
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BenchChem. (2025).[1][2][4] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Retrieved from [1][3]
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National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 44181812, 2-Amino-5-bromo-4-chloropyridine. Retrieved from [1][3]
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GuideChem. (2025).[1][2] 2-Pyridinamine, 5-bromo-4-chloro- Properties and Safety. Retrieved from [1][3]
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Dandu, R., et al. (2011).[1][2] A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Journal of Heterocyclic Chemistry. Retrieved from [1][3]
Sources
- 1. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
